(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
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Overview
Description
(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid: is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This particular compound features a pyridine ring attached to the triazole core, which is further substituted with a methyl group and a sulfanyl-acetic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that triazole compounds, due to their nitrogenous heterocyclic moiety, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can result in changes at the molecular level, leading to the observed biological activities.
Biochemical Pathways
For instance, thiazole derivatives have been found to play a role in the synthesis of neurotransmitters such as acetylcholine . Similarly, triazole derivatives have been found to interact with free radicals, thereby protecting cells against oxidative injury .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with various enzymes and receptors in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves multiple steps, starting with the formation of the triazole ring. One common synthetic route is the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions. The pyridine ring can be introduced through a subsequent substitution reaction.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: : The compound can be oxidized to form carboxylic acids or ketones.
Reduction: : Reduction reactions can yield amines or alcohols.
Substitution: : Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: : The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid: is compared with other similar compounds, such as 4-methoxy-N'-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide and 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the pyridine ring, triazole core, and sulfanyl-acetic acid moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-14-9(7-3-2-4-11-5-7)12-13-10(14)17-6-8(15)16/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXPXKGFVWWNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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